TSHR-NAM-S37a is a highly selective negative allosteric modulator of the thyrotropin receptor (TSHR). This compound has gained attention due to its ability to bind at the ectodomain/transmembrane domain (TMD) interface, thereby inhibiting the receptor's activation by thyroid-stimulating hormone (TSH) and positive allosteric modulators (PAMs). The discovery of TSHR-NAM-S37a is significant for potential therapeutic applications in treating conditions such as hyperthyroidism and Graves' disease, where modulation of TSHR activity is crucial.
The compound TSHR-NAM-S37a was developed through research efforts aimed at understanding the allosteric modulation of TSHR. It is derived from a racemic mixture known as S37, which was separated into its enantiomers, with S37a being the active form. The research was primarily conducted by Marcinkowski et al., who provided comprehensive insights into the binding characteristics and functional implications of this compound in relation to TSHR signaling pathways .
TSHR-NAM-S37a is classified as a negative allosteric modulator. Allosteric modulators are compounds that bind to a site on a receptor distinct from the active site, leading to changes in receptor activity. In the case of TSHR-NAM-S37a, it specifically inhibits receptor activation by blocking interactions between TSH and PAMs at the ectodomain/TMD interface .
The synthesis of TSHR-NAM-S37a involves several key steps, including:
The synthesis process emphasizes the importance of stereochemistry in modulating biological activity. The enantiomeric purity of S37a is critical for its efficacy as a negative allosteric modulator, as even slight variations can significantly impact its interaction with TSHR.
The molecular structure of TSHR-NAM-S37a reveals its binding site at the ectodomain/TMD interface of the thyrotropin receptor. The structural analysis indicates that S37a interacts with specific residues within this region, influencing receptor conformation and activity.
TSHR-NAM-S37a primarily functions through noncompetitive inhibition of TSH-induced receptor activation. This mechanism is characterized by:
The compound's efficacy was demonstrated using radioligand displacement assays and cellular models expressing wild-type human TSHR. These studies confirmed that S37a effectively blocks both TSH- and PAM-induced activation in a concentration-dependent manner .
The mechanism by which TSHR-NAM-S37a exerts its effects involves:
Research indicates that S37a interacts with specific residues such as E404 and H478 within the TSHR structure, which are crucial for maintaining proper receptor function .
While specific physical properties such as melting point or solubility are not detailed in available literature, it is known that:
TSHR-NAM-S37a has potential applications in various scientific fields:
TSHR-NAM-S37a is a thienopyrimidine-derived negative allosteric modulator with the systematic IUPAC name (4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione. Its molecular architecture features a complex polycyclic scaffold incorporating fused thiopyrano-isoindole and thiazolo rings, creating a rigid three-dimensional structure critical for its bioactivity [2]. The stereochemical configuration is defined by six chiral centers (4aS, 5S, 5aR, 8aR, 9R, 9aS, 10R), rendering it a single enantiomer. This specific spatial arrangement—particularly the trans-junction between the decalin-like core and the methano-bridge—creates a complementary surface for the allosteric pocket of the thyrotropin receptor (TSHR) [6] [8]. The InChI Key (YGFJFPYQZCZNIH-HSXTZPDUSA-N) and SMILES descriptors (O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1SC@@([H])C@([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O) provide precise stereochemical identification essential for structure-activity analyses [2] [9].
TSHR-NAM-S37a has a molecular weight of 460.57 g/mol and an exact mass of 460.0915 Da. Its elemental composition is C (65.20%), H (4.38%), N (6.08%), O (10.42%), and S (13.92%), consistent with the heteroatom-rich scaffold [2]. The compound exists as a solid powder with >98% purity and exhibits notable stability when stored at -20°C (>3-year shelf life). It is soluble in dimethyl sulfoxide (DMSO) but shows limited aqueous solubility, necessitating DMSO-based formulations for in vitro studies [2] [6]. The lipophilic nature (calculated LogP ≈ 3.8) facilitates membrane permeability, while the polar thiocarbonyl and amide groups may contribute to target engagement specificity [6] [9].
Table 1: Physicochemical Properties of TSHR-NAM-S37a
Property | Value |
---|---|
Molecular Weight | 460.57 g/mol |
Exact Mass | 460.0915 Da |
Elemental Composition | C₆₅.₂₀%, H₄.₃₈%, N₆.₀₈%, O₁₀.₄₂%, S₁₃.₉₂% |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
Stereochemical Configuration | (4aS,5S,5aR,8aR,9R,9aS,10R) |
TSHR-NAM-S37a binds at a novel allosteric pocket located precisely at the interface of the TSHR ectodomain (ECD) and transmembrane domain (TMD). This pocket is formed by the converging helix (CH)—a structural motif unique to glycoprotein hormone receptors—and extracellular loop 1 (ECL1) of the TMD [1] [8]. The CH serves as a critical relay between the hormone-bound ECD and the signal-transducing TMD. S37a binding stabilizes an inactive conformation of the CH, preventing the delocalization required for activation [3]. Concurrently, it induces conformational rearrangements in ECL1 (residues 473–485), which normally couples with the internal agonist sequence (residues 405–414) to trigger G-protein activation. This dual-site interaction allows S37a to block signal transduction from both orthosteric (TSH, TSAb) and allosteric (PAM-C2) agonists [1] [3] [8].
Mutagenesis studies demonstrate that deletion of the CH or ECL1 abolishes S37a inhibition, confirming their essential roles in its binding. The compound exhibits noncompetitive inhibition kinetics against TSH and positive allosteric modulators (PAMs), consistent with its topology-distinct binding site [3] [6]. Notably, S37a retains activity in TSHR constructs lacking the entire ECD, binding directly to the isolated TMD with nanomolar affinity. This confirms that its primary binding determinants reside within the TMD/ECL interface rather than the ECD [1] [8].
The allosteric inhibition by S37a critically depends on specific residues within the TSHR hinge region and ECL1:
Homology modeling and docking simulations reveal that S37a binding sterically occludes the internal agonist (residues 405–414) from engaging the TMD pocket. This prevents the rearrangement of transmembrane helices (particularly TMH3 and TMH6) necessary for Gs protein coupling [3] [8]. The compound’s thiazolo ring system inserts into a hydrophobic cleft between CH and ECL1, while its thiopyrano moiety contacts H478/Y481, forming a "molecular lock" that stabilizes the inactive state [1] [6].
Table 2: Key TSHR Residues Mediating S37a Binding and Functional Effects
Residue | Location | Interaction with S37a | Effect of Mutation (e.g., Ala) | Functional Consequence |
---|---|---|---|---|
E404 | Hinge region | Salt bridge with tertiary amine | >50-fold ↓ potency | Loss of electrostatic anchoring |
H478 | ECL1 | π-Stacking with phenyl rings | ~30-fold ↓ binding affinity | Disrupted aromatic packing |
Y481 | ECL1 | Hydrogen bonding with carbonyl group | ~70% ↓ inhibitory efficacy | Impaired ligand positioning & stabilization |
TSHR-NAM-S37a exhibits >1,000-fold selectivity for TSHR over the closely related follicle-stimulating hormone receptor (FSHR) and luteinizing hormone receptor (LHCGR) [4] [7]. Functional assays show no significant inhibition of FSH- or LH-induced cAMP accumulation in HEK293 cells expressing FSHR or LHCGR at S37a concentrations up to 100 µM. This selectivity arises from structural divergence in three key regions:
Chimeric receptor studies confirm these determinants: Transplanting TSHR ECL1 into FSHR confers partial S37a sensitivity, while TSHR/FSHR chimeras lacking the hinge region become S37a-resistant [4] [9]. This exquisite selectivity is therapeutically advantageous, minimizing off-target effects on reproductive functions mediated by FSHR/LHCGR.
The molecular basis for S37a’s TSHR specificity lies in ligand-receptor complementarity at three levels:
Table 3: Selectivity Profile of TSHR-NAM-S37a Across Glycoprotein Hormone Receptors
Receptor | Key Structural Differences vs. TSHR | S37a IC₅₀ (cAMP Inhibition) | Selectivity Ratio (TSHR IC₅₀ / Target IC₅₀) |
---|---|---|---|
TSHR | - | 0.12 µM | 1 (reference) |
FSHR | Shorter ECL1; H478→Ile465; E404→Gly396 | >100 µM | >833-fold |
LHCGR | Compact ECL1; H478→Val463; E404→Asp397 | >100 µM | >833-fold |
CAS No.: 112484-85-2
CAS No.: 10606-14-1